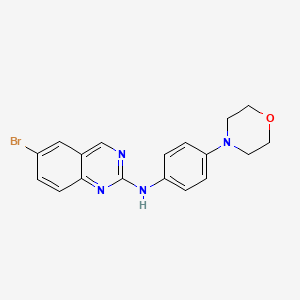
6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine is a quinazoline derivative known for its significant biological activities. Quinazoline compounds have been extensively studied due to their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine typically involves the reaction of anthranilic acid with N-bromosuccinimide in acetonitrile to form a brominated intermediate. This intermediate is then reacted with phenyl isothiocyanate in ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as phase-transfer catalysis and microwave-assisted reactions are employed to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide and N-chlorosuccinimide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Medicine: Explored for its anticancer properties, particularly in targeting epidermal growth factor receptor (EGFR) pathways.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of the epidermal growth factor receptor (EGFR) pathway. By binding to the ATP-binding site of EGFR, it prevents the phosphorylation and activation of downstream signaling proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Erlotinib: Another quinazoline derivative that targets EGFR but with different substituents on the quinazoline ring.
Gefitinib: Similar in structure and function, used as an anticancer agent targeting EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors
Uniqueness
6-Bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine is unique due to its specific bromine and morpholine substituents, which enhance its binding affinity and selectivity for EGFR compared to other quinazoline derivatives .
Eigenschaften
CAS-Nummer |
1008505-74-5 |
|---|---|
Molekularformel |
C18H17BrN4O |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
6-bromo-N-(4-morpholin-4-ylphenyl)quinazolin-2-amine |
InChI |
InChI=1S/C18H17BrN4O/c19-14-1-6-17-13(11-14)12-20-18(22-17)21-15-2-4-16(5-3-15)23-7-9-24-10-8-23/h1-6,11-12H,7-10H2,(H,20,21,22) |
InChI-Schlüssel |
CQSVCACCYFVKFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=C4C=C(C=CC4=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



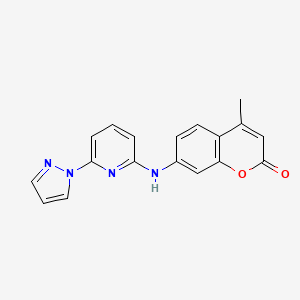
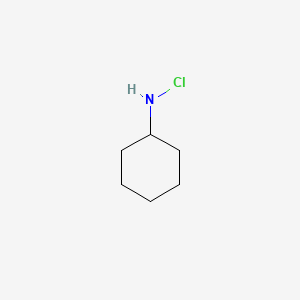

![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
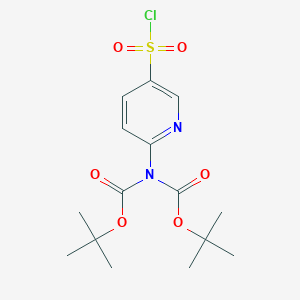

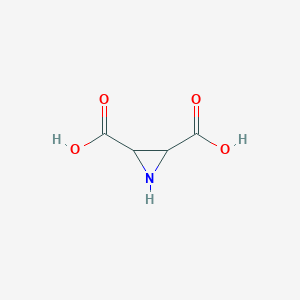
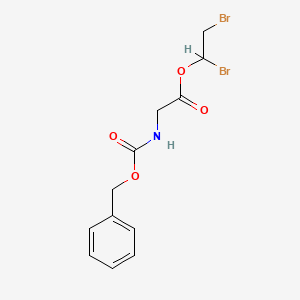

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)

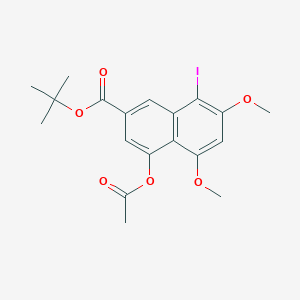
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
